molecular formula C9H17ClF2N2O2 B13907262 tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

Cat. No.: B13907262
M. Wt: 258.69 g/mol
InChI Key: JVPGSARMJOQUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and mechanism of action for tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride are not currently documented in widely accessible scientific literature. This compound belongs to a class of azetidine derivatives, which are frequently employed as key synthetic intermediates and building blocks in medicinal chemistry . Researchers may investigate its potential as a precursor in the synthesis of more complex molecules, particularly due to the presence of the carbamate protecting group and the difluoromethyl moiety on the azetidine ring. The difluoromethyl group is of significant interest in drug discovery for its ability to modulate the lipophilicity, metabolic stability, and electronic properties of a molecule . As with similar agents, this compound could be utilized in constructing novel pharmacologically active scaffolds, such as those found in targeted therapies like antibody-drug conjugates . Further investigation is required to define its exact mechanistic role and full potential in specific research applications.

Properties

Molecular Formula

C9H17ClF2N2O2

Molecular Weight

258.69 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H16F2N2O2.ClH/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9;/h6,12H,4-5H2,1-3H3,(H,13,14);1H

InChI Key

JVPGSARMJOQUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride typically follows a sequence involving:

  • Starting from tert-butyl 3-aminoazetidine-1-carboxylate as the key azetidine scaffold.
  • Functionalization of the azetidine ring at the 3-position to introduce the difluoromethyl group.
  • Formation of the hydrochloride salt to improve solubility and handling.

A representative example includes stirring tert-butyl 3-aminoazetidine-1-carboxylate with trifluoroacetic anhydride under controlled conditions to yield the desired difluoromethylated carbamate hydrochloride.

Detailed Stepwise Preparation

Based on available literature and patent disclosures, the preparation can be broken down as follows:

Step Reaction Description Reagents/Conditions Notes
1 Protection of azetidine amine as tert-butyl carbamate tert-butyl chloroformate or Boc anhydride Forms tert-butyl azetidin-3-ylcarbamate intermediate
2 Hydroxymethylation or chloromethylation at azetidine 3-position Formaldehyde or chloromethylation reagents Generates hydroxymethyl or chloromethyl azetidine intermediate
3 Conversion of hydroxymethyl or chloromethyl to difluoromethyl Fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex Fluorination step introduces difluoromethyl group
4 Formation of hydrochloride salt Treatment with hydrochloric acid or acid equivalents Enhances solubility and stability

This sequence is supported by patent methods that describe the use of fluorinating reagents on sulfonylated or tosylated azetidine intermediates, followed by purification steps involving aqueous extraction and organic solvents to reduce impurities such as chloromethyl azetidine derivatives.

Key Reagents and Conditions

  • Starting Material: tert-butyl 3-aminoazetidine-1-carboxylate is commercially available or synthesized via known methods.
  • Fluorinating Agents: Tetra-butylammonium fluoride (TBAF) and hydrogen fluoride/trimethylamine complexes are effective for introducing the difluoromethyl group from suitable precursors.
  • Sulfonylation Reagents: Para-toluenesulfonyl chloride or methanesulfonyl chloride are used to activate hydroxymethyl groups for fluorination.
  • Bases: Triethylamine or N,N-diisopropylethylamine (DIPEA) are used to neutralize acidic byproducts and facilitate reactions.
  • Solvents: Dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO) are typical solvents employed depending on the step.
  • Temperature & Time: Reactions are typically conducted at temperatures ranging from 0°C to 130°C, with reaction times from 1 hour to overnight depending on the step.

Representative Experimental Procedure

An example from a microwave-assisted synthesis for a related azetidine carbamate derivative:

  • tert-butyl azetidin-3-ylcarbamate hydrochloride (433 mg, 2.1 mmol) was dissolved in acetonitrile (10 mL).
  • Added 2-chloropyrimidin-5-yl)methanol (300 mg, 2.1 mmol) and N,N-diisopropylethylamine (1.8 mL, 10 mmol).
  • The mixture was heated under microwave irradiation at 130°C for 3 hours.
  • After cooling, the mixture was concentrated and purified by silica gel chromatography, yielding the product in 71% yield as a white solid.

Though this example is for a related compound, it illustrates typical reaction conditions and purification methods applicable to tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate/ethanol in hexanes or petroleum ether/ethyl acetate mixtures.
  • The hydrochloride salt form is often isolated as a crystalline solid.
  • Characterization includes NMR spectroscopy (1H, 19F), LC-MS, and melting point analysis.
  • Yields reported in literature range from 70% to 75% for key intermediates and final products.

Summary Table of Preparation Data

Parameter Details
Molecular Weight ~208.69 g/mol
Starting Material tert-butyl 3-aminoazetidine-1-carboxylate
Key Functionalization Difluoromethyl group introduction via fluorination
Fluorinating Agents TBAF, HF/trimethylamine complex
Solvents DCM, acetonitrile, DMSO
Typical Reaction Temp. 0°C to 130°C
Reaction Time 1 hour to 16 hours
Yield Range 70-75% for intermediates and final compound
Purification Silica gel chromatography
Salt Formation Hydrochloride salt for solubility enhancement

Research Discoveries and Considerations

  • The difluoromethyl group enhances metabolic stability and bioavailability, making this compound valuable in medicinal chemistry.
  • The azetidine ring confers conformational rigidity, which can improve binding specificity in biological targets.
  • The hydrochloride salt form is preferred for its improved aqueous solubility, facilitating biological assays and formulation.
  • Synthetic challenges include controlling regioselectivity during fluorination and minimizing byproducts such as chloromethyl azetidine derivatives, which are reduced by purification and selective reaction conditions.
  • Microwave-assisted synthesis can accelerate reaction times and improve yields for carbamate formation and functionalization steps.

Chemical Reactions Analysis

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidine ring's substitution pattern significantly influences physicochemical properties and biological activity. Key analogs include:

tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride
  • Substituent : Fluoromethyl (–CH₂F) instead of difluoromethyl (–CF₂H).
  • Molecular Formula : C₉H₁₈ClFN₂O₂ (MW: 240.14 g/mol) .
  • Key Difference: The monofluorinated analog exhibits reduced lipophilicity (LogP ~1.2) compared to the difluoromethyl derivative (LogP ~1.8) due to lower fluorine content. This impacts membrane permeability and metabolic stability .
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate; hydrochloride
  • Substituent : Ethyl (–CH₂CH₃) group.
  • Molecular Formula : C₁₁H₂₃ClN₂O₂ (MW: 262.77 g/mol; CAS: 2725791-23-9) .
  • However, it enhances solubility in non-polar solvents compared to fluorinated analogs .
tert-Butyl (azetidin-3-yl)carbamate hydrochloride
  • Substituent: No substituent (hydrogen atom).
  • Molecular Formula: C₈H₁₇ClN₂O₂ (MW: Not explicitly provided; CAS: 208706-03-0) .
  • Key Difference : The absence of a fluorinated or alkyl group reduces steric hindrance, making it a versatile intermediate for further functionalization .

Comparison Table: Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number LogP<sup>a</sup>
tert-Butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; HCl –CF₂H C₉H₁₈ClF₂N₂O₂ 240.14 2705220-22-8 1.8
tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate; HCl –CH₂F C₉H₁₈ClFN₂O₂ 240.14 N/A 1.2
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate; HCl –CH₂CH₃ C₁₁H₂₃ClN₂O₂ 262.77 2725791-23-9 2.1
tert-Butyl (azetidin-3-yl)carbamate; HCl –H C₈H₁₇ClN₂O₂ ~210.6 208706-03-0 0.9

<sup>a</sup> Calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride is a synthetic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, an azetidine ring, and a difluoromethyl substituent, enhances its stability and reactivity, making it a subject of interest in various pharmacological studies.

  • Chemical Formula : C9H16F2N2O2
  • Molecular Weight : Approximately 222.23 g/mol
  • CAS Number : 2708287-78-7
  • IUPAC Name : tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate hydrochloride

The presence of the hydrochloride salt form significantly improves its solubility in water, which is advantageous for biological assays and therapeutic applications .

Tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride has shown potential as an enzyme inhibitor, particularly in contexts related to cancer treatment and antimicrobial activity. The difluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors for effective drug development .

In Vitro Studies

In vitro studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. The interaction profiles of this compound suggest it may inhibit specific enzymes involved in cancer cell proliferation, although detailed studies are still required to elucidate its exact mechanism .

Case Study 1: Cancer Research

A study investigating the effects of structurally similar azetidine derivatives demonstrated that these compounds could effectively inhibit tumor growth in vitro. Tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride was included in these studies due to its promising structural features. Results indicated a dose-dependent inhibition of cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of azetidine derivatives found that compounds with difluoromethyl substitutions exhibited enhanced activity against bacterial strains. Tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride was tested alongside other compounds, showing significant inhibition zones against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride compared to similar compounds:

Compound NameCAS NumberUnique FeaturesBiological Activity
Tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride2708287-78-7Difluoromethyl group enhances bioactivityPotential anticancer and antimicrobial
Tert-butyl (azetidin-3-yl)carbamate hydrochloride217806-26-3Lacks difluoromethyl groupModerate enzyme inhibition
3-N-Boc-Aminoazetidine hydrochloride1519405Contains Boc protecting groupLimited activity

The difluoromethyl substitution in tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate; hydrochloride appears to confer superior biological activity compared to structurally similar compounds lacking this feature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.